1-Deoxy-1-morpholino-D-fructose is a chemical compound recognized for its role as an Amadori product, which is formed through the reaction between glucose and morpholine. This compound serves as an analog of 1-desoxy-1-amino-fructose, a radical found in glycated proteins. The compound is primarily studied for its potential applications in biochemical research, particularly in the context of glycation processes and their implications in various biological systems.
The synthesis of 1-deoxy-1-morpholino-D-fructose involves a reaction between glucose and morpholine, typically under controlled conditions to optimize yield and minimize side reactions. A notable study conducted by Huyghues-Despointes and Yaylayan examined this reaction under specific conditions: a pH of 3.0, a temperature of 100 °C, and in a solvent mixture of 90% methanol-water over six hours. The concentration of glucose was maintained at 0.1 M, while morpholine concentrations varied from 0.1 to 0.3 M .
The kinetics of this reaction were analyzed using high-performance liquid chromatography (HPLC) with both diode array and pulsed amperometric detection methods. The second-order rate constant for the formation of the Amadori product was calculated to be , indicating a significant rate of formation under the studied conditions .
The molecular structure of 1-deoxy-1-morpholino-D-fructose can be represented by its linear formula . Its structural representation includes several functional groups characteristic of carbohydrates and amines, contributing to its reactivity and biological function .
The compound exhibits a melting point of approximately 147 °C and is characterized by its solubility properties in organic solvents like methanol . The InChI key for this compound is JPANQHVKLYKLEB-OPRDCNLKSA, which aids in its identification within chemical databases .
The primary reaction leading to the formation of 1-deoxy-1-morpholino-D-fructose involves the nucleophilic attack of morpholine on the carbonyl carbon of glucose, resulting in the formation of a glycosylamine intermediate. This intermediate subsequently rearranges to form the Amadori product through an intramolecular rearrangement process.
Further studies have shown that the degradation kinetics of this compound can also be monitored under varying conditions, providing insights into its stability and reactivity in biological systems . The presence of excess glucose can influence both the formation and degradation rates, highlighting the dynamic nature of this compound in biochemical contexts.
The mechanism by which 1-deoxy-1-morpholino-D-fructose exerts its effects involves its interaction with various biological molecules, particularly proteins. As an Amadori product, it may influence glycation processes that are critical in diabetes and other metabolic disorders.
Research indicates that this compound can inhibit certain enzymatic activities related to glycation, potentially providing therapeutic avenues for managing conditions associated with excessive glycation . The understanding of its mechanism continues to evolve as more studies are conducted.
These properties are crucial for laboratory handling and application in research settings.
Scientific uses of 1-deoxy-1-morpholino-D-fructose include:
Through continued research, the full spectrum of applications for 1-deoxy-1-morpholino-D-fructose may expand, providing valuable insights into its biological significance and potential therapeutic roles.
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